

Spectroscopic and Biological Profile of Palmitoylisopropylamide: A Technical Guide

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Compound of Interest		
Compound Name:	Palmitoylisopropylamide	
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Abstract

Palmitoylisopropylamide, also known as N-isopropylpalmitamide, is a fatty acid amide that has garnered interest for its biological activity, notably as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, Palmitoylisopropylamide can potentiate endocannabinoid signaling, a pathway of significant therapeutic interest. This technical guide provides a summary of the available spectroscopic data for Palmitoylisopropylamide, outlines standard experimental protocols for its characterization, and visualizes its role in the endocannabinoid signaling pathway. Due to the limited availability of public experimental spectra, predicted spectroscopic data based on the compound's structure is provided to guide researchers in its identification and characterization.

Chemical Structure and Properties

• IUPAC Name: N-isopropylhexadecanamide

• Synonyms: Palmitoylisopropylamide, N-isopropylpalmitamide

CAS Number: 189939-61-5[1]

• Molecular Formula: C19H39NO[1]



Molecular Weight: 297.52 g/mol [1]

Spectroscopic Data

Due to the absence of publicly available experimental spectroscopic data for **Palmitoylisopropylamide**, the following tables summarize the predicted data based on its chemical structure. These predictions can serve as a reference for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Data for **Palmitoylisopropylamide** (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 5.3-5.5	Broad Singlet	1H	N-H (Amide)
~ 4.0-4.2	Septet	1H	CH (Isopropyl)
~ 2.1-2.2	Triplet	2H	α-CH ₂ (to C=O)
~ 1.5-1.7	Multiplet	2H	β-CH ₂
~ 1.2-1.4	Broad Singlet	24H	-(CH ₂) ₁₂ - (Palmitoyl Chain)
~ 1.1-1.2	Doublet	6H	2 x CH₃ (Isopropyl)
~ 0.8-0.9	Triplet	3H	Terminal CH₃ (Palmitoyl Chain)

Table 2: Predicted ¹³C NMR Data for **Palmitoylisopropylamide** (in CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~ 172-173	C=O (Amide)
~ 41-42	CH (Isopropyl)
~ 37-38	α-CH ₂ (to C=O)
~ 32	-CH ₂ -
~ 29-30	-(CH ₂) ₁₀ - (Bulk Methylene Chain)
~ 26	-CH ₂ -
~ 23	2 x CH₃ (Isopropyl)
~ 22	-CH ₂ -
~ 14	Terminal CH₃

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for Palmitoylisopropylamide

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Strong, Broad	N-H Stretch (Amide)
~ 2920, 2850	Strong	C-H Stretch (Aliphatic)
~ 1640	Strong	C=O Stretch (Amide I)
~ 1550	Strong	N-H Bend (Amide II)
~ 1465	Medium	C-H Bend (Methylene)

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Data for Palmitoylisopropylamide



m/z	lon
297.30	[M] ⁺ (Molecular Ion)
298.31	[M+H] ⁺
240.25	[M - C ₃ H ₇ N] ⁺ (Loss of Isopropylamine)
114.10	[C ₆ H ₁₂ NO] ⁺ (Fragment from amide cleavage)

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a small organic molecule like **Palmitoylisopropylamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of Palmitoylisopropylamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, significantly more scans than ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and



referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
 - Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl, KBr) or use a solution cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- · Acquisition:
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometers, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Acquisition:



- EI-MS: The sample is introduced into the ion source where it is bombarded with highenergy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.
- ESI-MS: The sample solution is sprayed through a high-voltage needle, creating charged droplets. The solvent evaporates, leaving charged molecular ions (e.g., [M+H]+, [M+Na]+) that are then analyzed.
- Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

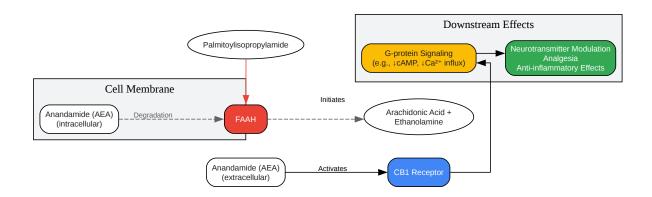
Signaling Pathway and Biological Activity

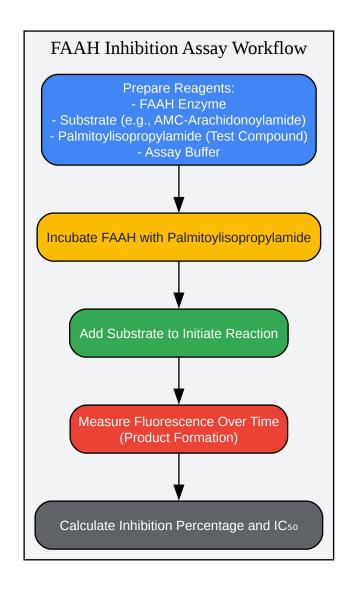
Palmitoylisopropylamide is known to be an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).

By inhibiting FAAH, **Palmitoylisopropylamide** prevents the breakdown of anandamide, leading to an increase in its local concentration and duration of action. Anandamide then activates cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. Activation of these receptors leads to various downstream signaling events, including modulation of neurotransmitter release and anti-inflammatory responses.

FAAH Inhibition Signaling Pathway









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References

- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
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